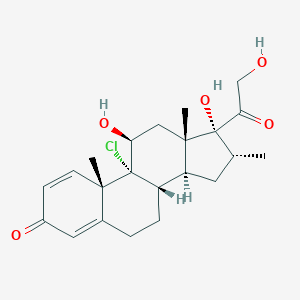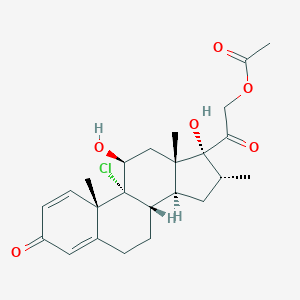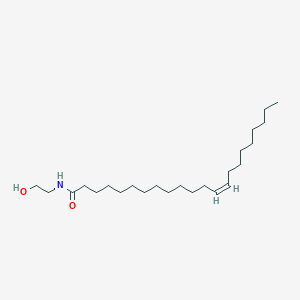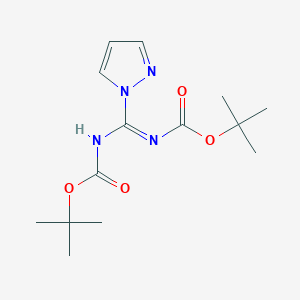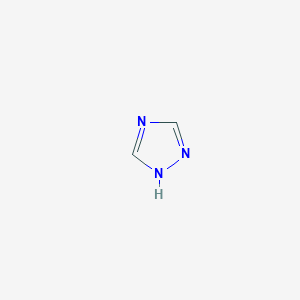
2,8-喹啉二醇
概述
描述
科学研究应用
2,8-Quinolinediol has a wide range of applications in scientific research:
作用机制
Target of Action
2,8-Quinolinediol, also known as 8-hydroxycarbostyril, belongs to the class of organic compounds known as quinolones and derivatives It is a useful organic compound for research related to life sciences .
Mode of Action
It is known to be a tautomer of 8-hydroxyquinolin-2(1H)-one , suggesting that it may interact with its targets in a similar manner as other quinolones and derivatives .
Biochemical Pathways
As a quinolone derivative, it may potentially influence pathways involving quinolone moieties .
Pharmacokinetics
It is known to be a useful organic compound for research related to life sciences .
Action Environment
Environmental factors can influence the action, efficacy, and stability of 2,8-Quinolinediol. For instance, it has excellent properties in terms of glass transition temperature, film quality, stability, and carrier mobility . It is also a luminescent material and an excellent electron transporter .
生化分析
Biochemical Properties
It is known that 2,8-Quinolinediol interacts with various enzymes, proteins, and other biomolecules
Cellular Effects
It is known that 2,8-Quinolinediol can influence cell function, including impacts on cell signaling pathways, gene expression, and cellular metabolism .
Molecular Mechanism
It is known to exert its effects at the molecular level, including binding interactions with biomolecules, enzyme inhibition or activation, and changes in gene expression .
Temporal Effects in Laboratory Settings
It is known that 2,8-Quinolinediol has certain stability and degradation characteristics .
Metabolic Pathways
It is known that 2,8-Quinolinediol interacts with certain enzymes or cofactors .
Transport and Distribution
It is known that 2,8-Quinolinediol interacts with certain transporters or binding proteins .
Subcellular Localization
It is known that 2,8-Quinolinediol may be directed to specific compartments or organelles .
准备方法
The synthesis of 2,8-quinolinediol can be achieved through various methods. One common approach involves the reaction of 8-hydroxyquinoline with hydrogen chloride in water at elevated temperatures (90-95°C) for several hours . Another method includes the use of potassium carbonate in methanol at room temperature . Industrial production methods often involve similar reaction conditions but on a larger scale, ensuring high purity and yield.
化学反应分析
2,8-Quinolinediol undergoes several types of chemical reactions, including:
Oxidation: This compound can be oxidized to form quinoline-2,8-dione.
Reduction: Reduction reactions can convert it into various hydroquinoline derivatives.
Substitution: It can participate in substitution reactions, particularly at the hydroxyl groups, to form derivatives like 8-alkoxyquinolines.
Common reagents used in these reactions include oxidizing agents like potassium permanganate and reducing agents such as sodium borohydride. The major products formed depend on the specific reaction conditions and reagents used.
相似化合物的比较
2,8-Quinolinediol can be compared with other similar compounds, such as:
2,4-Quinolinediol: Another dihydroxyquinoline derivative with different substitution patterns.
8-Hydroxyquinoline: A closely related compound with a single hydroxyl group at the 8-position.
8-Hydroxyquinolin-2(1H)-one: The tautomeric form of 2,8-quinolinediol.
The uniqueness of 2,8-quinolinediol lies in its specific substitution pattern, which imparts distinct chemical and biological properties compared to its analogs.
属性
IUPAC Name |
8-hydroxy-1H-quinolin-2-one | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C9H7NO2/c11-7-3-1-2-6-4-5-8(12)10-9(6)7/h1-5,11H,(H,10,12) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
ZXZKYYHTWHJHFT-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC2=C(C(=C1)O)NC(=O)C=C2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C9H7NO2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID70165650 | |
| Record name | 2,8-Dihydroxyquinoline | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID70165650 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
161.16 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
15450-76-7 | |
| Record name | 8-Hydroxy-1H-quinolin-2-one | |
| Source | CAS Common Chemistry | |
| URL | https://commonchemistry.cas.org/detail?cas_rn=15450-76-7 | |
| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
| Record name | 2,8-Dihydroxyquinoline | |
| Source | ChemIDplus | |
| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0015450767 | |
| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
| Record name | 2,8-Quinolinediol | |
| Source | DTP/NCI | |
| URL | https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=108383 | |
| Description | The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents. | |
| Explanation | Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source. | |
| Record name | 2,8-Dihydroxyquinoline | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID70165650 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
| Record name | 8-HYDROXYCARBOSTYRIL | |
| Source | FDA Global Substance Registration System (GSRS) | |
| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/466PKO4UBM | |
| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |
| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |
| Record name | 2,8-Quinolinediol | |
| Source | Human Metabolome Database (HMDB) | |
| URL | http://www.hmdb.ca/metabolites/HMDB0240311 | |
| Description | The Human Metabolome Database (HMDB) is a freely available electronic database containing detailed information about small molecule metabolites found in the human body. | |
| Explanation | HMDB is offered to the public as a freely available resource. Use and re-distribution of the data, in whole or in part, for commercial purposes requires explicit permission of the authors and explicit acknowledgment of the source material (HMDB) and the original publication (see the HMDB citing page). We ask that users who download significant portions of the database cite the HMDB paper in any resulting publications. | |
Synthesis routes and methods
Procedure details





Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Q1: Can you elaborate on the discovery of 2,8-quinolinediol in biological systems?
A1: Research has identified 2,8-quinolinediol in the urine of rats fed a diet containing corn []. While the exact metabolic pathway leading to its formation remains unclear, this finding highlights the presence of this compound in biological systems. Further research is necessary to understand the implications of this discovery fully.
Q2: How does the presence of halogens in the 8-hydroxyquinoline ligand affect the anticancer activity of ruthenium(ii)-arene complexes?
A2: Studies have shown that the introduction of halogens, specifically chlorine and bromine, at the 5 and 7 positions of the 2-methyl-8-quinolinol ligand significantly enhances the anticancer activity of ruthenium(ii)-arene complexes []. Complexes containing 5,7-dichloro-2-methyl-8-quinolinol (H-L1) and 5,7-dibromo-2-methyl-8-quinolinol (H-L2) exhibited remarkable cytotoxicity against HeLa cancer cells, surpassing the activity of complexes with unsubstituted or differently substituted ligands. This suggests that the presence and position of halogens play a crucial role in the interaction of these complexes with their biological targets, potentially influencing their cellular uptake, target binding, and mechanism of action.
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。

